molecular formula C17H20FN7O2S B2945176 N-(Dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine CAS No. 2380034-04-6

N-(Dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine

Cat. No. B2945176
CAS RN: 2380034-04-6
M. Wt: 405.45
InChI Key: BHTYMMWYBLPZHB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyridazine ring and an azetidine ring. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolopyridazine ring, followed by the introduction of the azetidine ring. The specific reagents and conditions would depend on the exact synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyridazine ring is a heterocyclic ring that contains nitrogen atoms, which can participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the amine and sulfamoyl groups suggests that it could participate in reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and amine groups could increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many triazolopyridazine derivatives are used in medicinal chemistry due to their ability to bind to various biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the eyes and skin, and may have other health hazards .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses in medicinal chemistry, as well as optimization of its synthesis .

properties

IUPAC Name

N-(dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN7O2S/c1-22(2)28(26,27)23(3)14-10-24(11-14)16-8-7-15-19-20-17(25(15)21-16)12-5-4-6-13(18)9-12/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTYMMWYBLPZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

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